Home > Products > Screening Compounds P9084 > Tenofovir (maleate)
Tenofovir (maleate) -

Tenofovir (maleate)

Catalog Number: EVT-253560
CAS Number:
Molecular Formula: C13H18N5O8P
Molecular Weight: 403.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tenofovir(GS 1278, PMPA) is an antiretroviral drug known as nucleotide analogue reverse transcriptase inhibitors (NRTIs), which block reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.IC50 Value:0.5-2.2 uM (HIV-1); 1.6-4.9 uM (HIV-2) [1]Target: NRTIsin vitro: Tenofovir hydrate reduces the viral cytopathic effect of HIV-1(IIIB), HIV-2(ROD) and HIV(EHO) with EC50 of 1.15 μg/mL, 1.12 μg/mL and 1.05 μg/mL in MT-4 cells. Tenofovir hydrate also reduces the viral cytopathic effect of SIV(mac251) , SIV(B670) ,SHIV(89.6) and SHIV(RTSHIV) [2]. Tenofovir hydrate inhibits hepatitis B virus (HBV) activity in HepG2 2.2.15, HepAD38 and HepAD79 cells [3]. Tenofovir hydrate (4 μM) completely inhibits the growth of HIVIIIB in MT-2 cells. Tenofovir hydrate inhibits synthesis of negative strand strong-stop DNA with IC50 of 9 M for wild-type RT, 6 M for M184V RT and 50 M for K65R RT [4].in vivo: Tenofovir hydrate (30 mg/kg) completely prevents SIV infection in all macaques without toxicity. Tenofovir hydrate treatment reduces plasma viral RNA levels to undetectable, with parallel decreases in the infectivity of plasma and infectious cells in peripheral blood mononuclear cells and cerebrospinal fluid (CSF) and stabilization of CD4+ T-cell numbers. Tenofovir hydrate (30 mg/kg, s.c.) completely abrogates HIV infection via intravaginal exposure in pig-tailed macaques [5].Clinical indications: HIV-1 infection; hepatitis B virusinfectionsFDA Approved Date: 12 July 2006Toxicity: The mean change of eGFR from the baseline to the six months of follow-up was +/-1.32 and +/- 5.88 mL/minute in the TDF and AZT groups. Proximal tubular dysfunction was not noted at three and six months of follow-up. However patients in the TDF group had lower serum phosphate and higher renal potassium loss than the AZT group at six months of follow-up (p = 0.08 and p = 0.09, respectively). No patients in the two groups with distal tubular dysfunctions were noted [6].
Overview

Tenofovir maleate is a prodrug form of tenofovir, which is an antiviral medication primarily used in the treatment of human immunodeficiency virus infection and chronic hepatitis B virus infection. It is classified as a nucleotide reverse transcriptase inhibitor and is known for its effectiveness in inhibiting viral replication. Tenofovir maleate is often used in combination with other antiretroviral agents to enhance therapeutic efficacy.

Source and Classification

Tenofovir maleate is derived from tenofovir disoproxil fumarate, which itself is a fumarate salt of tenofovir disoproxil. Both maleate and fumarate forms are isomers of each other, differing in their chemical structure but serving similar pharmacological purposes. The compound is classified under the category of antiviral drugs, specifically targeting viral reverse transcriptase enzymes, making it crucial in the management of HIV and hepatitis B infections .

Synthesis Analysis

The synthesis of tenofovir maleate involves a multi-step chemical process that begins with commercially available starting materials. The synthesis can be broken down into three main stages:

  1. Stage I: Involves the preparation of the core structure of tenofovir.
  2. Stage II: Focuses on the formation of the desired enantiomer, which is critical for the drug's efficacy.
  3. Stage III: This final stage includes the conversion to the maleate salt form, which enhances solubility and bioavailability.

The process has been optimized to ensure consistent production quality, with critical parameters monitored throughout the synthesis. The active substance undergoes rigorous characterization to confirm its purity and stability, adhering to European Union guidelines .

Molecular Structure Analysis

The molecular structure of tenofovir maleate can be represented by its chemical formula C19H20N5O4PC_{19}H_{20}N_{5}O_{4}P for tenofovir disoproxil, while the maleate salt adds additional components from the maleic acid moiety. The structural representation highlights key functional groups such as phosphate and amine groups that are essential for its biological activity.

Molecular Data

  • Molecular Weight: Approximately 359.4 g/mol
  • Chemical Structure: The structure features a phosphonate group that plays a crucial role in its mechanism of action against viral enzymes.
Chemical Reactions Analysis

Tenofovir maleate undergoes several chemical reactions that are pivotal to its efficacy:

  1. Hydrolysis: In aqueous environments, tenofovir maleate can hydrolyze under acidic or alkaline conditions, leading to degradation products that may affect potency.
  2. Oxidation: Exposure to oxidative agents can also lead to degradation; studies have shown that it degrades significantly when subjected to hydrogen peroxide.
  3. Thermal Stability: Tenofovir maleate exhibits stability under dry heat conditions but may degrade when exposed to high humidity or prolonged heat .

Technical Details

  • Forced Degradation Studies: These studies assess the stability of tenofovir maleate under various stress conditions (acidic, alkaline, oxidative), providing insights into its shelf life and storage requirements.
Mechanism of Action

Tenofovir acts by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like human immunodeficiency virus and hepatitis B virus. Upon administration, tenofovir is converted intracellularly into its active metabolite, tenofovir diphosphate. This active form competes with natural deoxyribonucleotides for incorporation into viral DNA, ultimately leading to chain termination during DNA synthesis .

Process Overview

  • Conversion: Tenofovir disoproxil is absorbed and converted into tenofovir diphosphate.
  • Inhibition: The active metabolite inhibits reverse transcriptase by mimicking natural substrates.
Physical and Chemical Properties Analysis

Tenofovir maleate exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature when in salt form.
  • Stability: Demonstrates stability under controlled conditions but is sensitive to light and moisture.
  • pH Range: Optimal pH for stability generally falls within neutral ranges .

Relevant Data

Applications

Tenofovir maleate has significant applications in clinical settings:

  1. Antiviral Therapy: Primarily used in combination therapies for treating human immunodeficiency virus infections and chronic hepatitis B virus infections.
  2. Pre-exposure Prophylaxis (PrEP): Demonstrated effectiveness in reducing the risk of acquiring HIV when taken as part of a comprehensive prevention strategy.
  3. Research Applications: Utilized in studies investigating resistance patterns in HIV strains and evaluating new therapeutic combinations .
Introduction to Tenofovir (Maleate)

Historical Development and Approval Timeline

The development of tenofovir maleate originated from the pioneering work on acyclic nucleoside phosphonates by Antonín Holý and Erik De Clercq in the early 1990s. Initial research focused on overcoming the pharmacokinetic limitations of parent tenofovir, which exhibited poor oral bioavailability (<1%) due to its high polarity and dianionic state at physiological pH [5]. The strategic prodrug approach led to the synthesis of tenofovir disoproxil (later formulated as fumarate salt), while tenofovir maleate emerged as an alternative salt form offering improved crystallinity and stability profiles [9].

Regulatory milestones progressed rapidly following demonstration of tenofovir's potent in vitro activity against HIV-1, HIV-2, and hepatitis B virus (HBV). The FDA granted accelerated approval to tenofovir disoproxil fumarate (Viread®) in October 2001 based on two pivotal clinical trials (Studies 902 and 907) involving over 700 treatment-experienced patients [6] [10]. Study 907 demonstrated significant viral load reductions (mean 0.62 log₁₀) when tenofovir was added to failing regimens compared to placebo [10]. Subsequent approvals expanded tenofovir's indications:

Table 1: Key Regulatory Milestones for Tenofovir-Based Pharmaceuticals

YearApproval EventClinical Basis
1993Synthesis of tenofovir and prodrug analogsIn vitro virological efficacy against HIV/HBV [9]
2001Initial FDA approval for HIV-1 (Viread®)Studies 902/907 in treatment-experienced patients [6]
2004Approval of Truvada® (FTC/TDF)Study 903 establishing non-inferiority to stavudine [10]
2008FDA approval for chronic hepatitis BHBV DNA suppression in monoinfected patients [7]
2012PrEP indication for Truvada®iPrEx and Partners PrEP trials demonstrating risk reduction [7] [10]

The maleate salt form, while not utilized in major commercial products, remains significant in pharmaceutical research for its physicochemical advantages in specific formulations [9].

Classification Within Nucleotide Analog Reverse Transcriptase Inhibitors (NtRTIs)

Tenofovir maleate belongs mechanistically to the nucleotide analog reverse transcriptase inhibitor (NtRTI) class, distinguished from nucleoside analogs (NRTIs) by the presence of a phosphonate group that mimics a monophosphorylated nucleoside. This structural distinction confers critical pharmacological advantages:

  • Bypassed First Phosphorylation Step: The phosphonate moiety, stable against phosphatases, allows direct intracellular conversion to the active diphosphate metabolite by cellular kinases. This contrasts with NRTIs requiring three phosphorylation steps, making tenofovir's activation less dependent on cellular kinase activity [4] [7].
  • Enhanced Residence Time: The phosphonate-carbon bond (P-C) provides resistance to enzymatic hydrolysis, prolonging intracellular half-life (>60 hours) compared to phosphate-ester containing nucleotides [5] [9].
  • Chemical Stability: The acyclic structure prevents glycosidic bond cleavage, enhancing stability in biological matrices [9].

Table 2: Comparative Properties of NRTIs vs. NtRTIs

PropertyNRTIsNtRTIs (Tenofovir)
Activation StepsRequire triple phosphorylationRequire double phosphorylation (pre-phosphorylated)
Phosphorylation DependenceHigh (kinase-limited activation)Moderate
Intracellular Half-lifeVariable (3-20 hours)Extended (>60 hours)
Enzyme TargetReverse transcriptaseReverse transcriptase/HBV polymerase
Representative AgentsZidovudine, LamivudineTenofovir, Adefovir

Tenofovir diphosphate, the active metabolite, competitively inhibits viral polymerases by mimicking deoxyadenosine triphosphate (dATP). Upon incorporation into the growing DNA chain, it acts as a chain terminator due to the absence of a 3'-hydroxyl group, halting viral DNA synthesis in both HIV and HBV [4] [7]. The molecular specificity arises from significantly higher affinity for viral reverse transcriptases (300-fold) over human DNA polymerases, underpinning its selective antiviral activity [5] [9].

Role in Global Antiretroviral and Antiviral Therapy

Tenofovir formulations have transformed global management of viral diseases through three principal applications:

  • HIV Management: As a backbone agent in combination antiretroviral therapy (cART), tenofovir demonstrates high genetic barrier to resistance. The K65R mutation, while conferring reduced susceptibility, emerges less frequently (<3% of first-line failures) compared to resistance patterns with other NRTIs [10]. Real-world effectiveness is evidenced by its inclusion in >80% of initial regimens in the Argentine COVIDARE cohort study of 1,155 HIV patients [2].

  • Hepatitis B Therapy: Tenofovir exhibits superior HBV DNA suppression compared to earlier agents, with no reported resistance after eight years of continuous therapy. Its potent activity against lamivudine-resistant HBV variants makes it indispensable for mono-infection and HIV/HBV co-infection management [1] [7]. A New York study of eleven HBV-positive pregnant women demonstrated significant viral load reduction when administered in the third trimester, preventing vertical transmission [1].

  • Pre-exposure Prophylaxis (PrEP): The Truvada® (FTC/TDF) formulation reduced HIV incidence by 67-75% in high-risk populations when adherence exceeded 90%, establishing chemoprophylaxis as a public health strategy [7] [10].

Table 3: Global Utilization of Tenofovir in Antiviral Therapy

Therapeutic AreaKey RegimensImpact Measure
HIV First-line TherapyTDF/FTC + Integrase Inhibitor (e.g., Dolutegravir)76-80% virological suppression at 144 weeks [10]
HIV/HBV CoinfectionTDF/FTC + HBV-active third agent100% prevention of perinatal HBV transmission (n=11) [1]
HIV PreventionDaily TDF/FTC (Truvada®)67-75% risk reduction in serodiscordant couples [7]
HBV MonotherapyTenofovir monotherapyUndetectable HBV DNA in 98% at 5 years [7]

Access initiatives have significantly expanded tenofovir availability globally. The Medicines Patent Pool agreement with Gilead Sciences (2011) enabled generic manufacturing for 112 low-income countries, reducing annual treatment costs from >$1,500 to <$75 per patient [8]. This facilitated WHO's recommendation of TDF-based regimens as first-line therapy, now adopted in 95% of low/middle-income countries, with an estimated 12 million patient-years of exposure globally [5] [8].

Properties

Product Name

Tenofovir (maleate)

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid

Molecular Formula

C13H18N5O8P

Molecular Weight

403.28 g/mol

InChI

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1

InChI Key

OPQKUDVCYGLXAH-REVJHSINSA-N

SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O

Synonyms

maleic acid compound with (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid (1:1)

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.